molecular formula C6H11N3 B1329591 Cyclohexane, azido- CAS No. 19573-22-9

Cyclohexane, azido-

Cat. No. B1329591
CAS RN: 19573-22-9
M. Wt: 125.17 g/mol
InChI Key: ODSNIGPBQIINLA-UHFFFAOYSA-N
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Patent
US07691878B2

Procedure details

Cyclohexyl bromide (2.74 mL, 0.023 mol) was added to a stirred solution of 0.5M sodium azide in DMSO (50 mL, 0.025 mol) at room temperature, under an atmosphere of nitrogen. The reaction mixture was heated to 75° C. behind a blast shield and stirred for 5 h. The reaction mixture was then cooled with an ice-bath, quenched by the addition of water (75 mL) and extracted with diethyl ether (3×125 mL). The combined organic layers were washed with brine (75 mL), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a crude oil (2.4 g) which was used without further purification.
Quantity
2.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1(Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N-:8]=[N+:9]=[N-:10].[Na+].CS(C)=O>>[CH:1]1([N:8]=[N+:9]=[N-:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.74 mL
Type
reactant
Smiles
C1(CCCCC1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled with an ice-bath
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water (75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×125 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(CCCCC1)N=[N+]=[N-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.